molecular formula C14H23NO4 B2628404 tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2219379-72-1

tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2628404
CAS No.: 2219379-72-1
M. Wt: 269.341
InChI Key: UTJKONTWPWFPNN-UHFFFAOYSA-N
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Description

tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a fused oxolane (2-oxa) and piperidine (8-aza) ring system. The tert-butyloxycarbonyl (Boc) group at the 8-position acts as a protective moiety for the secondary amine, while the formyl (-CHO) substituent at the 6-position provides a reactive handle for further chemical modifications. This compound is of significant interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive molecules targeting fibrosis or renal dysfunction . Its structural complexity and functional group diversity make it a versatile intermediate in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-6-4-14(5-7-18-10-14)11(8-15)9-16/h9,11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKONTWPWFPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOC2)C(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-72-1
Record name tert-butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, but typically include substituted derivatives of the original compound.

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis
Tert-butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is primarily used as a reagent in organic synthesis. Its ability to undergo various chemical reactions enables the formation of more complex structures, making it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

2. Reaction Pathways
Research indicates that this compound can participate in multiple reaction pathways, including:

  • Aldol Reactions : The aldehyde functional group allows for aldol-type reactions, which can lead to the formation of larger carbon frameworks.
  • Condensation Reactions : It can also undergo condensation reactions with amines or other nucleophiles, facilitating the synthesis of diverse nitrogen-containing compounds.

While specific biological activity data for this compound is limited, structural analogs have been studied for their pharmacological properties. Compounds with similar spirocyclic structures often exhibit significant activities such as:

  • Antimicrobial : Some spirocyclic compounds have shown effectiveness against various bacterial strains.
  • Antifungal : Research into similar compounds indicates potential antifungal properties.
  • Anticancer : The azaspiro structure may enhance interactions with biological targets, suggesting possible therapeutic applications in cancer treatment.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound through a multi-step process involving:

  • Formation of the azaspiro framework.
  • Introduction of the formyl group via formylation reactions.
  • Characterization using NMR and mass spectrometry to confirm structure and purity.

Case Study 2: Reactivity Studies

Another research project investigated the reactivity of this compound with N,N-dimethylformamide dimethyl acetal under controlled conditions:

  • The study revealed that the reaction proceeded via two distinct pathways, providing insights into the reactivity patterns typical of this class of compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects. The exact pathways involved would depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Substituent: Aminomethyl (-CH2NH2) at position 4.
  • Formula : C₁₄H₂₅N₂O₃ (calculated from ).
  • Key Differences: The aminomethyl group enhances nucleophilicity and hydrogen-bonding capacity compared to the formyl group. This compound is often used in peptide coupling or as a precursor for urea/thiourea derivatives .

tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

  • Substituent : Ketone (2-oxo) instead of oxolane (2-oxa).
  • Formula: C₁₄H₂₃NO₃ ().
  • This derivative is a common intermediate in synthesizing γ-lactam analogs .

(7S,9R)-tert-Butyl 7-formyl-9-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

  • Substituents : Formyl at position 7, methyl at position 9, and 1,4-dioxa ring.
  • Stereochemistry : Chiral centers at 7S and 9R ().
  • The stereochemistry may influence target binding in asymmetric catalysis or enantioselective synthesis .

tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

  • Substituent : Hydroxyl (-OH) at position 3.
  • Formula: C₁₄H₂₅NO₃, MW 255.4 ().
  • Key Differences : The hydroxyl group enhances hydrophilicity and serves as a site for glycosylation or phosphorylation. Its stereochemical configuration (4s) may affect intermolecular interactions in protein-ligand complexes .

tert-Butyl 2,2-dioxo-2λ⁶-thia-3,8-diazaspiro[4.5]decane-8-carboxylate

  • Substituents : Thia (sulfur) and dioxo groups at position 2, with an additional nitrogen (3,8-diaza).
  • Formula : C₁₂H₂₂N₂O₄S, MW 290.4 ().
  • The dioxo group increases electrophilicity, making this compound a candidate for nucleophilic substitution reactions .

Biological Activity

tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates both a tert-butyl group and an azaspiro framework. This compound, with a molecular formula of C14_{14}H23_{23}NO4_4 and a molar mass of approximately 267.36 g/mol, is primarily used as a reagent or building block in organic synthesis, particularly in the creation of biologically active compounds.

Structural Characteristics

The compound features multiple functional groups, including an aldehyde and an ester, which contribute to its reactivity and potential applications in synthetic organic chemistry. The incorporation of an oxo group enhances its biological activity profile, making it a subject of interest in medicinal chemistry.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structural characteristics often exhibit significant pharmacological properties. Research into spirocyclic compounds has indicated potential activities such as:

  • Antimicrobial : Certain spirocyclic compounds have shown efficacy against various bacterial strains.
  • Antifungal : Similar structures have been investigated for their antifungal properties.
  • Anticancer : The azaspiro structure may enhance interactions with biological targets, suggesting potential therapeutic applications against cancer.

Table of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylateAntimicrobial activity demonstrated
Tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylatePotential anticancer properties
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylateExhibits antifungal activity

Synthesis and Reactivity

The synthesis of this compound typically involves several steps that may include:

  • Formation of the spirocyclic framework : Utilizing appropriate precursors to construct the azaspiro structure.
  • Functionalization : Introducing the formyl and carboxylate groups through specific reactions.

The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical transformations essential for synthesizing more complex organic molecules.

Case Studies and Research Findings

Research studies focusing on related compounds have provided insights into the biological potential of this compound:

  • Antimicrobial Studies : A study on spirocyclic compounds demonstrated their effectiveness against multidrug-resistant bacterial strains, suggesting that similar derivatives could be explored for new antibiotic development .
  • Cancer Research : Investigations into azaspiro compounds revealed promising anticancer activity, indicating that further research into this compound could yield valuable therapeutic agents .
  • Synthetic Applications : The compound has been utilized as a building block in the synthesis of other biologically active molecules, showcasing its versatility in organic chemistry .

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